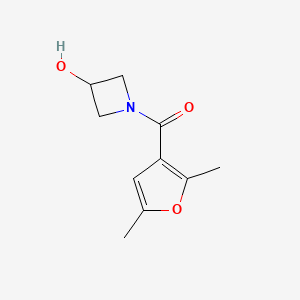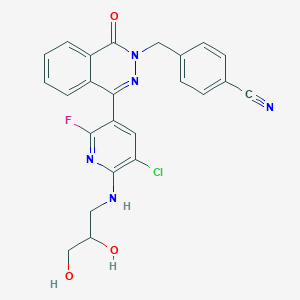![molecular formula C13H13N3O B2535656 N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide CAS No. 2361657-88-5](/img/structure/B2535656.png)
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide, also known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPP is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity. N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been shown to inhibit the activity of COX-2 by binding to the enzyme's active site and preventing the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. In addition to its inhibition of COX-2, N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has also been shown to inhibit the activity of other enzymes and proteins, including 5-lipoxygenase and nitric oxide synthase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, allowing researchers to study the effects of these molecules in a controlled environment. However, one limitation of using N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications in the treatment of inflammatory diseases, and the study of its effects on other enzymes and proteins in the body. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide involves the reaction of 1-methylpyrazole with 3-bromobenzaldehyde, followed by the addition of prop-2-enamide. The resulting compound is then purified through recrystallization to obtain a high-purity product.
Applications De Recherche Scientifique
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and proteins. For example, N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition may have potential therapeutic applications in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[3-(1-methylpyrazol-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)15-12-6-4-5-10(7-12)11-8-14-16(2)9-11/h3-9H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWSZFKGIFBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)
![2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2535577.png)
![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2535579.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)


![3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2535583.png)
![4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one](/img/structure/B2535584.png)

![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2535587.png)
![3-(3-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2535589.png)

